molecular formula C9H9N3O3 B3145668 1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 57821-20-2

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No. B3145668
CAS RN: 57821-20-2
M. Wt: 207.19 g/mol
InChI Key: MZSMTESRSYIVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” is a chemical compound with the molecular formula C9H9N3O2 . It is also known by other synonyms such as “1,3-dimethylpyrido [2,3-d]pyrimidine-2,4-dione” and "Pyrido [2,3-d]pyrimidine-2,4 (1H,3H)-dione, 1,3-dimethyl-" .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” includes a pyridopyrimidine moiety . The InChI string for this compound is “InChI=1S/C9H9N3O2/c1-11-7-6 (4-3-5-10-7)8 (13)12 (2)9 (11)14/h3-5H,1-2H3” and the Canonical SMILES is "CN1C2=C (C=CC=N2)C (=O)N (C1=O)C" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” include a molecular weight of 191.19 g/mol, XLogP3-AA of 0.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 0, exact mass of 191.069476538 g/mol, monoisotopic mass of 191.069476538 g/mol, topological polar surface area of 53.5 Ų, heavy atom count of 14, and a complexity of 279 .

Scientific Research Applications

Synthesis and Derivatives

  • One-Step Synthesis

    The compound has been used in the one-step synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using cerium(IV) ammonium nitrate (CAN) as a catalyst. This process results in moderate to good yields, demonstrating the compound's utility in organic synthesis (Kobayashi et al., 2000).

  • Efficient Synthesis of Derivatives

    The compound has been utilized in microwave-assisted conditions to efficiently synthesize pyrimido[4,5-d]pyrimidine-2,4,7-trione derivatives and pyrido[2,3-d:6,5-d] dipyrimidine-2,4,6,8-tetrone derivatives (Dabiri et al., 2007).

  • Novel Reactions and Preparations

    The compound undergoes novel reactions with carbon nucleophiles, leading to the facile preparation of various pyrido[2,3-d]pyrimidines. This versatility demonstrates its potential for creating diverse chemical structures (Su & Watanabe, 1984).

Mechanism of Action

The mechanism of action of pyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione derivatives has been studied in the context of cancer cell death. They have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .

Future Directions

The future directions for the study of “1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione” and its derivatives could involve further exploration of their therapeutic potential, given their demonstrated biological activity . More research is needed to fully understand their mechanism of action and potential applications in medicine.

properties

IUPAC Name

1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-11-7-5(3-4-6(13)10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSMTESRSYIVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=O)N2)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312264
Record name 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione

CAS RN

57821-20-2
Record name NSC251949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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